molecular formula C25H25N5O3 B2733800 N-(4-acetylphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 946332-47-4

N-(4-acetylphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2733800
CAS RN: 946332-47-4
M. Wt: 443.507
InChI Key: RAWPPOGEXUXONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound could involve several steps, including the functionalization of tolyl groups, which are commonly found in the structure of diverse chemical compounds . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. It includes an acetylphenyl group, an isopropyl group, a tolyl group, and a pyrazolo[3,4-d]pyridazin-6(7H)-yl group. The presence of these groups contributes to the unique properties of the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and the reactants used. Tolyl groups, for instance, are excellent leaving groups in nucleophilic substitutions . For this reason, they are commonly generated as intermediaries to activate alcohols .

Scientific Research Applications

Antimicrobial Applications

  • A study by Aly, Saleh, and Elhady (2011) in the European Journal of Medicinal Chemistry explored derivatives of acetamide pyrazolone for their antimicrobial activities. They synthesized various heterocyclic compounds incorporating the antipyrine moiety, which exhibited promising biological activities against a range of microorganisms. This suggests potential antimicrobial applications for compounds related to N-(4-acetylphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide (Aly, H. M., Saleh, N., & Elhady, H. A., 2011).

Coordination Complexes and Antioxidant Activity

  • Chkirate et al. (2019) in the Journal of Inorganic Biochemistry synthesized pyrazole-acetamide derivatives and characterized their coordination complexes with Co(II) and Cu(II) ions. These complexes displayed significant antioxidant activity, indicating the potential of such compounds in oxidative stress-related applications (Chkirate, K. et al., 2019).

Chemical and Pharmacological Activities

  • A study by Al-Afaleq and Abubshait (2001) in Molecules explored the preparation of pyrazolo[3,4-d]pyrimidines with modifications at the 1-position. These compounds are expected to possess considerable chemical and pharmacological activities, suggesting the potential for medicinal applications of related compounds (Al-Afaleq, E. I., & Abubshait, S., 2001).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-15(2)23-20-13-26-30(21-8-6-5-7-16(21)3)24(20)25(33)29(28-23)14-22(32)27-19-11-9-18(10-12-19)17(4)31/h5-13,15H,14H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWPPOGEXUXONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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